

"troubleshooting glycolic acid interference in lactate assays"

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Compound of Interest

Compound Name: Glycolic Acid

Cat. No.: B1673462

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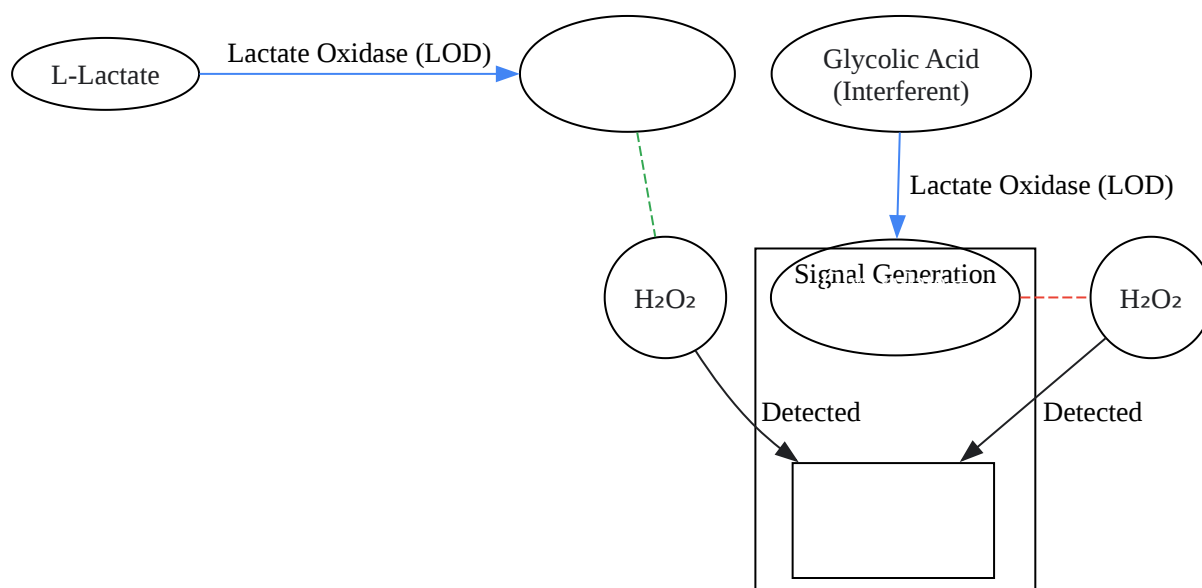
Technical Support Center: Lactate Assays Troubleshooting Glycolic Acid Interference

This guide provides in-depth technical support for researchers, scientists, and drug development professionals who are encountering issues with lactate assays, specifically focusing on interference caused by **glycolic acid**.

Frequently Asked Questions (FAQs)

Q1: Why are my lactate readings unexpectedly high in samples containing glycolic acid?

This is a common issue caused by a lack of specificity in certain types of lactate assays. The interference is due to the structural similarity between L-lactate and **glycolic acid**. Many widely-used assay kits and point-of-care devices utilize an enzyme called L-lactate oxidase (LOD). This enzyme is not perfectly specific and can bind to and oxidize **glycolic acid** in addition to its intended substrate, lactate.[1][2] Both reactions produce hydrogen peroxide (H₂O₂), which is the molecule ultimately detected by colorimetric or amperometric methods.[1] Consequently, the presence of **glycolic acid** leads to a false-positive signal, resulting in an artificially inflated lactate measurement.[3]



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Q2: Which types of lactate assays are affected by glycolic acid?

Assays that rely on the L-lactate oxidase (LOD) enzyme are susceptible to this interference. This includes:

- Many colorimetric and fluorometric microplate assay kits.
- Point-of-care (POC) blood gas analyzers and lactate meters.

Conversely, lactate assays based on the L-lactate dehydrogenase (LDH) enzyme are highly specific for L-lactate and are generally not affected by the presence of **glycolic acid**. This difference is the basis for the clinically-recognized "lactate gap," which is used to help diagnose ethylene glycol poisoning (a source of **glycolic acid**) by comparing results from LOD and LDH-based methods.

Q3: At what concentration does glycolic acid begin to interfere?

The interference is concentration-dependent, and even low millimolar concentrations of **glycolic acid** can cause a significant false elevation in lactate readings. The exact degree of interference can vary between different instruments and assay manufacturers.

Quantitative Interference Data

The following table summarizes data from a study evaluating the positive bias on lactate measurements caused by increasing concentrations of **glycolic acid** on several common analysis platforms.

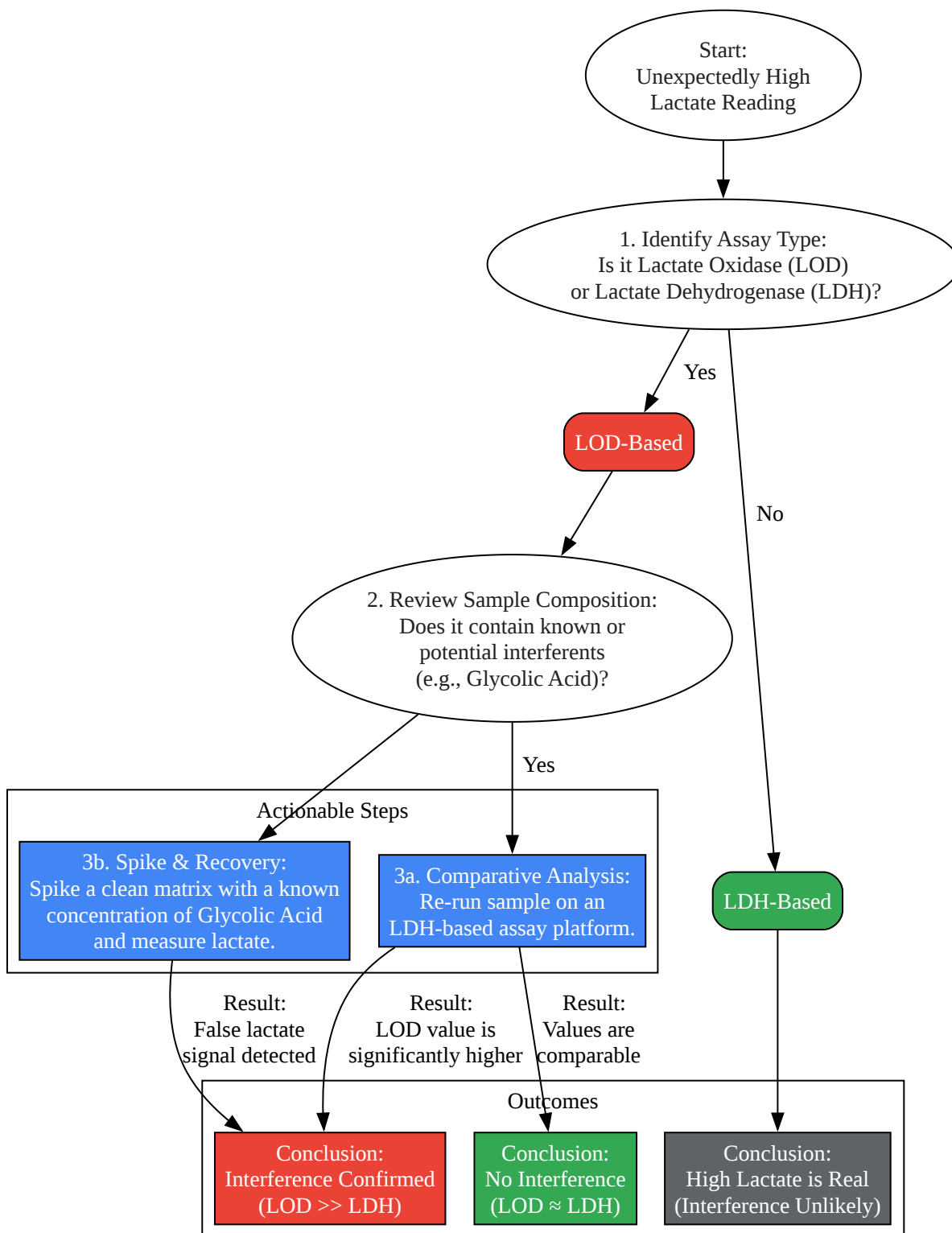
Analyzer Platform (Assay Principle)	Glycolic Acid (GA) Concentration	Observed Positive Bias in Lactate Reading
Radiometer ABL 800 (LOD)	0.12 mM	≥ 20%
Roche Cobas c502 (LOD)	0.23 mM	> 20%
Abbott i-STAT (LOD)	0.23 mM	> 20%
Radiometer ABL 800 vs. Roche/i-STAT	> 0.06 mM	Significant "Lactate Gap" Appears
All three LOD platforms	≥ 0.92 mM	Very Significant "Lactate Gap"

Data summarized from a 2021 study in the Annals of Clinical Laboratory Science.

Troubleshooting Guides

Guide 1: How to Diagnose and Confirm Interference

If you suspect your lactate measurements are being artificially elevated by **glycolic acid**, follow this workflow to diagnose the issue.



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Guide 2: Recommended Actions & Solutions

- **Switch to an LDH-Based Assay:** The most reliable solution is to use a lactate assay kit based on the L-lactate dehydrogenase (LDH) enzyme. These kits are highly specific to L-lactate and are not susceptible to **glycolic acid** interference. Many commercial suppliers offer LDH-based kits.
- **Perform a "Lactate Gap" Analysis:** If you have access to both LOD and LDH-based measurement systems, analyze the same sample on both. A significantly higher value from the LOD system is strong evidence of interference.
- **Sample Pre-treatment (for complex biological samples):** If your primary goal is to remove interfering proteins and prepare the sample for small molecule analysis, a deproteinization step is recommended. Note that this will not separate **glycolic acid** from lactate but will improve the accuracy of the subsequent assay.

Experimental Protocols

Protocol 1: Sample Deproteinization using Perchloric Acid (PCA)

This protocol is used to remove proteins from biological samples (e.g., cell lysates, tissue homogenates) prior to assaying for small molecules like lactate. This prevents enzymes in the sample from degrading the analyte and removes bulk protein interference.

Materials:

- Sample (cell lysate, tissue homogenate, etc.) kept on ice.
- Perchloric Acid (PCA), 4 M, ice-cold.
- Potassium Hydroxide (KOH), 2 M, ice-cold.
- Microcentrifuge cooled to 4°C.
- pH paper or calibrated pH meter.

Methodology:

- Protein Precipitation:
 - To your sample, add ice-cold 4 M PCA to achieve a final concentration of 1 M. (For example, add 250 μ L of 4 M PCA to 750 μ L of sample).
 - Vortex briefly to ensure thorough mixing.
 - Incubate the tube on ice for 5-10 minutes to allow proteins to precipitate.
 - Centrifuge at 13,000 x g for 5 minutes at 4°C.
 - Carefully collect the supernatant, which contains the deproteinized small molecule fraction, and transfer it to a new, pre-chilled tube. Discard the protein pellet.
- Neutralization and PCA Removal:
 - To the collected supernatant, add ice-cold 2 M KOH. The volume of KOH to add should be approximately 34% of your supernatant volume (e.g., add 34 μ L of 2 M KOH to 100 μ L of supernatant).
 - Vortex briefly. This step neutralizes the acid and precipitates the PCA as potassium perchlorate salt. You may observe some gas (CO_2) evolution; vent the tube cap.
 - Check the pH of the solution using pH paper or a meter. It should be between 6.5 and 8.0. Adjust carefully with small volumes of 0.1 M KOH or 0.1 M PCA if necessary.
 - Incubate on ice for 10 minutes to ensure complete precipitation of the potassium perchlorate.
 - Centrifuge at 13,000 x g for 15 minutes at 4°C.
 - Carefully collect the final supernatant. This sample is now deproteinized, neutralized, and ready for use in your lactate assay.

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